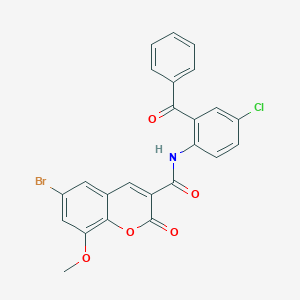![molecular formula C13H19NO3S B288720 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as MDPS, is a chemical compound that has gained attention in scientific research due to its unique properties. MDPS is a sulfonamide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicinal chemistry.
Wirkmechanismus
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and β-lactamase. It has also been shown to have an inhibitory effect on the growth of cancer cells and fungi. The mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is still under investigation, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the degradation of acetylcholine, leading to an increase in the levels of this neurotransmitter in the brain. This effect may be beneficial in the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has also been shown to have an inhibitory effect on the growth of cancer cells and fungi, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been shown to have a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in lab experiments. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is a relatively new compound, and its mechanism of action is still under investigation. It may also have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. One potential direction is the development of new drugs based on the structure of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This could involve the synthesis of analogs of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that have improved properties, such as increased potency or selectivity. Another potential direction is the investigation of the mechanism of action of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This could involve the use of computational methods to predict the binding of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine to enzymes, or the use of structural biology techniques to determine the crystal structure of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine bound to its target enzyme. Finally, the potential side effects of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine need to be further studied to ensure its safety for use in medicinal chemistry.
Synthesemethoden
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine can be synthesized through various methods, including the reaction of 1-bromo-2,5-dimethyl-4-methoxybenzene with pyrrolidine and sodium sulfite, or the reaction of 1-(2,5-dimethyl-4-methoxyphenyl)-2-nitroethene with pyrrolidine and sodium sulfite. The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Eigenschaften
Produktname |
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-9-13(11(2)8-12(10)17-3)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
FGFJFBKHUCKZSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)




![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)